molecular formula C12H17ClN4O2 B8571590 tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate

Cat. No.: B8571590
M. Wt: 284.74 g/mol
InChI Key: QGEYABLNRYJKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is a chemical compound with the molecular formula C13H18ClN3O2. It is known for its applications in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to an azetidine ring, which is further substituted with a 6-chloropyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate typically involves the reaction of 6-chloropyridazine with azetidine-3-carboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-chloropyridazin-3-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H17ClN4O2

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate

InChI

InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)14-8-6-17(7-8)10-5-4-9(13)15-16-10/h4-5,8H,6-7H2,1-3H3,(H,14,18)

InChI Key

QGEYABLNRYJKLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl azetidin-3-ylcarbamate (500 mg, 2.90 mmol) and 3,6-dichloropyridazine (454 mg, 3.05 mmol) were combined in DMSO (5 mL) and N-ethyl-N-isopropylpropan-2-amine (563 mg, 4.35 mmol), and the mixture was heated overnight at 100° C. The mixture was cooled to room temperature and diluted with water. Filtration provided the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
454 mg
Type
reactant
Reaction Step Two
Quantity
563 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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